molecular formula C13H21ClN2O2S B1454888 1-(4-Propylbenzenesulfonyl)piperazine hydrochloride CAS No. 1181458-47-8

1-(4-Propylbenzenesulfonyl)piperazine hydrochloride

Cat. No. B1454888
M. Wt: 304.84 g/mol
InChI Key: GJEIVUGQQWDFCW-UHFFFAOYSA-N
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Description

1-(4-Propylbenzenesulfonyl)piperazine hydrochloride is a chemical compound with the molecular formula C13H21ClN2O2S . It has an average mass of 304.836 Da and a monoisotopic mass of 304.101227 Da .


Molecular Structure Analysis

The molecular structure of 1-(4-Propylbenzenesulfonyl)piperazine hydrochloride consists of a piperazine ring, which is a six-membered ring containing two opposing nitrogen atoms. Attached to this ring is a propylbenzenesulfonyl group .


Physical And Chemical Properties Analysis

1-(4-Propylbenzenesulfonyl)piperazine hydrochloride is a powder at room temperature . Its IUPAC name is 1-[(4-propylphenyl)sulfonyl]piperazine hydrochloride .

Scientific Research Applications

Synthesis and Metabolic Profiling

1-(4-Propylbenzenesulfonyl)piperazine hydrochloride plays a crucial role in the synthesis and metabolic profiling of various pharmaceutical compounds. Research indicates that arylpiperazine derivatives, including those with sulfonyl piperazine structures, undergo extensive metabolic processes, including CYP3A4-dependent N-dealkylation, forming 1-aryl-piperazines. These metabolites distribute extensively in tissues, including the brain, indicating their significance in pharmacological actions of arylpiperazine derivatives used for treating depression, psychosis, or anxiety. The review by Caccia (2007) provides a comprehensive understanding of the disposition and metabolism of 1-aryl-piperazines formed from arylpiperazine derivatives.

Anti-Mycobacterial Activity

Piperazine and its analogues, including 1-(4-Propylbenzenesulfonyl)piperazine hydrochloride, have demonstrated significant anti-mycobacterial activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review by Girase et al. (2020) highlights the importance of piperazine as a core structure in developing potent anti-TB molecules, emphasizing the structure-activity relationship (SAR) that aids in the rational design of new anti-mycobacterial agents.

Therapeutic Uses and Patent Insights

The therapeutic versatility of piperazine derivatives, including their use in developing drugs for a wide range of conditions such as antipsychotic, anti-inflammatory, anticancer, and antiviral applications, is well-documented. Rathi et al. (2016) provided an extensive review of patents covering piperazine compounds with therapeutic uses, underscoring the scaffold's broad potential and flexibility in drug discovery.

Pharmacological Insights

Pharmacological research on 1-(4-Propylbenzenesulfonyl)piperazine hydrochloride and similar compounds has shed light on their diverse pharmacodynamic profiles. These studies explore the mechanisms of action, therapeutic efficacy, and metabolic pathways, contributing significantly to our understanding of their role in treating various disorders. For instance, the exploration of reactive intermediates in drug metabolism, as investigated by Attwa et al. (2018) for saracatinib, reveals the complexity of metabolic transformations and their implications for drug safety and efficacy.

Safety And Hazards

The safety information for this compound indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, washing thoroughly after handling, and wearing protective gloves and eye protection .

properties

IUPAC Name

1-(4-propylphenyl)sulfonylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S.ClH/c1-2-3-12-4-6-13(7-5-12)18(16,17)15-10-8-14-9-11-15;/h4-7,14H,2-3,8-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEIVUGQQWDFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Propylbenzenesulfonyl)piperazine hydrochloride

CAS RN

1181458-47-8
Record name Piperazine, 1-[(4-propylphenyl)sulfonyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1181458-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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